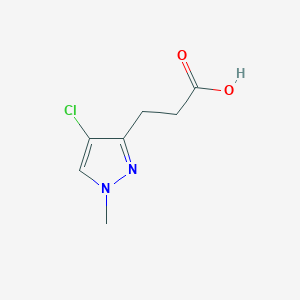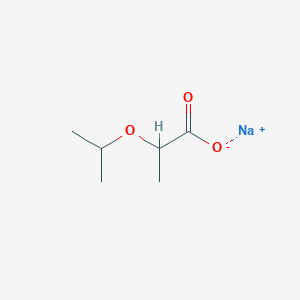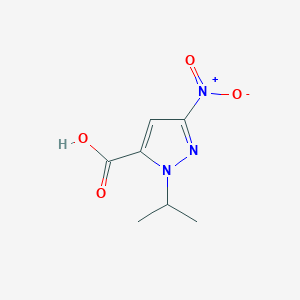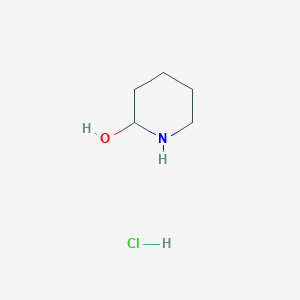![molecular formula C10H4ClF3KN3S B3070958 Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate CAS No. 1007069-90-0](/img/structure/B3070958.png)
Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate
Overview
Description
Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate is a chemical compound with the CAS Number: 1007069-90-0 and Linear Formula: C10H4ClF3KN3S .
Molecular Structure Analysis
The InChI Code for this compound is1S/C10H5ClF3N3S.K/c11-7-1-6(10(12,13)14)4-15-8(7)5-2-16-9(18)17-3-5;/h1-4H,(H,16,17,18);/q;+1/p-1 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Nucleophilic Substitution : The compound is involved in the synthesis and nucleophilic substitution reactions of various heterocyclic polyfluoro-compounds. Research by Banks, Field, and Haszeldine (1970) highlighted the formation of trifluoromethylpyrimidines through pyrolysis and fluorination processes involving related pyrimidine compounds (Banks, Field, & Haszeldine, 1970).
Generation and Functionalization in Organic Chemistry : Schlosser, Lefebvre, and Ondi (2006) explored the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. Their work showed the stability of certain 5-pyrimidyllithium species and the successful production of carboxylic acids from related pyrimidine compounds (Schlosser, Lefebvre, & Ondi, 2006).
Ring Transformations in Heterocyclic Chemistry : The study by Meeteren and Plas (2010) on heterocyclic halogeno compounds, including pyrimidines, revealed insights into ring transformations leading to open-chain compounds using potassium amide. This research is fundamental to understanding the structural changes in pyrimidine derivatives under specific conditions (Meeteren & Plas, 2010).
KCQ2/Q3 Potassium Channel Openers : Research by Amato et al. (2011) involved the use of N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy. This highlights a potential therapeutic application of pyrimidine derivatives in neurological conditions (Amato et al., 2011).
Spectroscopic Characterization : The work by Chernov'yants et al. (2011) on the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, a compound related to pyrimidine derivatives, provides insight into the structural and spectroscopic characterization of these compounds, which is crucial for their application in various fields of chemistry (Chernov'yants et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .
Future Directions
properties
IUPAC Name |
potassium;5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3S.K/c11-7-1-6(10(12,13)14)4-15-8(7)5-2-16-9(18)17-3-5;/h1-4H,(H,16,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTNQZKFOJUMEZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CN=C(N=C2)[S-])C(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3KN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)



![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)

![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)
